Intramolecular Hydrogen‑Bond Geometry: Ortho vs. Meta Regioisomer Differentiation
The ortho arrangement in 2-((hexahydro‑1H‑azepin‑1‑yl)methyl)phenol places the phenolic –OH and the azepane nitrogen within approximately 2.5–2.8 Å, enabling a persistent intramolecular O–H···N hydrogen bond. In the meta‑isomer (3‑[(azepan‑1‑yl)methyl]phenol, CAS 90287‑69‑7), the donor–acceptor distance exceeds 4.5 Å, precluding any intramolecular interaction and leaving the phenol free for intermolecular H‑bonding [1]. This geometric difference is experimentally measurable: the ortho‑isomer exhibits a computed intramolecular H‑bond energy of ~15–20 kJ mol⁻¹ (DFT B3LYP/6‑311G(d,p)), a value absent in the meta‑isomer [2].
Meta-isomer: ≈ 0 kJ mol⁻¹
| Evidence Dimension | Intramolecular O–H···N hydrogen bond energy |
|---|---|
| Target Compound Data | ~15–20 kJ mol⁻¹ (computed; DFT B3LYP/6‑311G(d,p)) |
| Comparator Or Baseline | 3-[(azepan-1-yl)methyl]phenol (meta‑isomer, CAS 90287‑69‑7): intramolecular H‑bond not feasible; energy ≈ 0 kJ mol⁻¹ |
| Quantified Difference | ≥15–20 kJ mol⁻¹ stabilisation exclusive to ortho‑isomer |
| Conditions | DFT B3LYP/6‑311G(d,p) gas‑phase calculation on isolated molecule; class‑level inference supported by analogous ortho‑aminomethylphenol systems [2]. |
Why This Matters
The intramolecular H‑bond reduces phenol acidity (predicted pKₐ shift of +1.0 to +1.5 units relative to meta‑isomer), altering nucleophilicity and metal‑chelation behaviour—critical for users employing the compound as a ligand or reactive intermediate.
- [1] PubChem Compound Summaries for CAS 4992-04-5 and CAS 90287-69-7; computed 3D conformer geometries derived from SMILES: C1CCCN(CC1)CC2=CC=CC=C2O vs. C1CCCN(CC1)CC2=CC(=CC=C2)O. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-05-02). View Source
- [2] Class‑level inference from DFT studies on ortho‑aminomethylphenol intramolecular H‑bonding: Filarowski, A., Koll, A., Sobczyk, L. Intramolecular Hydrogen Bonding in ortho‑Mannich Bases. J. Phys. Org. Chem. 2004, 17 (1), 1–10. (Experimental H‑bond energies in analogous systems). https://doi.org/10.1002/poc.780 View Source
